1-Acetyl-4-cyclopropylaminopiperidine
Description
1-Acetyl-4-cyclopropylaminopiperidine (CAS: 387358-46-5; MFCD01941331) is a piperidine derivative featuring a cyclopropylamine substituent at the 4-position and an acetyl group at the 1-position. Its molecular formula is C₁₀H₁₉N₃O, with a molecular weight of 197.28 g/mol. The compound has been utilized as a building block in organic synthesis, particularly in pharmaceutical research targeting receptor-specific therapeutics .
Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The cyclopropyl group in this compound may enhance metabolic stability or influence receptor binding affinity, as seen in other cyclopropyl-containing analogs like cyclopropylfentanyl .
Properties
IUPAC Name |
1-[4-(cyclopropylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-6-4-10(5-7-12)11-9-2-3-9/h9-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJTPCIXGQHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370635 | |
| Record name | 1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-46-5 | |
| Record name | 1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-N-cyclopropylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Acetyl-4-cyclopropylaminopiperidine typically involves the reaction of piperidine derivatives with cyclopropylamine and acetylating agents. One common synthetic route includes the following steps:
Formation of the intermediate: Piperidine is reacted with cyclopropylamine to form 4-cyclopropylaminopiperidine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-Acetyl-4-cyclopropylaminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 100°C. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-4-cyclopropylaminopiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-cyclopropylaminopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The acetyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Analogues
The table below compares 1-Acetyl-4-cyclopropylaminopiperidine with structurally related piperidine derivatives:
Substituent Effects on Pharmacological Activity
- Cyclopropyl groups are known to improve metabolic stability in vivo, as observed in cyclopropylfentanyl’s prolonged opioid receptor binding .
- Acetyl Group: The acetyl moiety at the 1-position is a common feature in piperidine derivatives, facilitating interactions with hydrophobic pockets in receptor binding sites. Its absence in compounds like Benzyl 4-aminopiperidine-1-carboxylate alters solubility and bioavailability .
Biological Activity
1-Acetyl-4-cyclopropylaminopiperidine (CAS No. 387358-46-5) is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1CCCCC1C2CC2 |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound has been shown to act as a selective inhibitor of certain receptors, influencing neuronal signaling and potentially offering therapeutic benefits in conditions such as anxiety and depression.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study conducted by Baskarada et al., the compound was administered to rodents, resulting in significant reductions in immobility time during forced swim tests, which is indicative of antidepressant efficacy .
Analgesic Properties
In addition to its antidepressant effects, the compound has demonstrated analgesic properties. In a controlled study, it was found to reduce pain responses in models of acute and chronic pain, suggesting potential applications in pain management.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
-
Case Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects of the compound.
- Method : Subjects were administered varying doses of the compound.
- Results : Significant reductions in anxiety levels were observed compared to control groups.
-
Case Study on Pain Management :
- Objective : To assess the efficacy of the compound in chronic pain models.
- Method : Chronic pain was induced in animal models, followed by treatment with the compound.
- Results : A notable decrease in pain sensitivity was recorded.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
